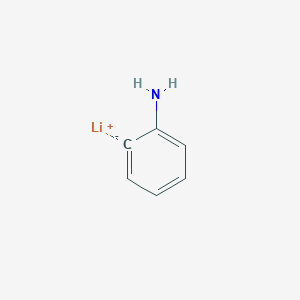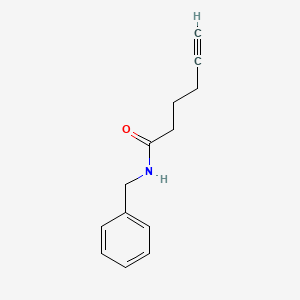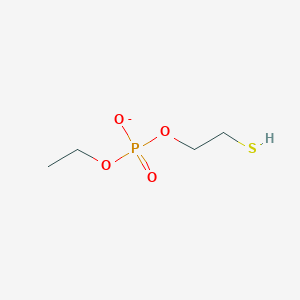![molecular formula C8H7ClN2O2 B14283572 [2-(3-Chlorophenyl)hydrazinylidene]acetic acid CAS No. 134128-13-5](/img/structure/B14283572.png)
[2-(3-Chlorophenyl)hydrazinylidene]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Chlorophenyl)hydrazinylidene]acetic acid: is an organic compound that features a hydrazinylidene group attached to an acetic acid moiety, with a chlorophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chlorophenyl)hydrazinylidene]acetic acid typically involves the reaction of 3-chlorophenylhydrazine with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a hydrazone intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(3-Chlorophenyl)hydrazinylidene]acetic acid can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: [2-(3-Chlorophenyl)hydrazinylidene]acetic acid has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [2-(3-Chlorophenyl)hydrazinylidene]acetic acid involves its interaction with molecular targets, such as enzymes. The hydrazinylidene group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt metabolic pathways and affect cellular functions.
Comparaison Avec Des Composés Similaires
- [2-(3-Chlorophenyl)hydrazinylidene]propionic acid
- [2-(4-Chlorophenyl)hydrazinylidene]acetic acid
- [2-(3-Bromophenyl)hydrazinylidene]acetic acid
Comparison:
- Uniqueness: [2-(3-Chlorophenyl)hydrazinylidene]acetic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets.
- Reactivity: The presence of the chlorophenyl group can enhance the compound’s stability and reactivity compared to its brominated or unsubstituted counterparts.
Propriétés
Numéro CAS |
134128-13-5 |
|---|---|
Formule moléculaire |
C8H7ClN2O2 |
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-2-1-3-7(4-6)11-10-5-8(12)13/h1-5,11H,(H,12,13) |
Clé InChI |
KPLFSZKWJIRTBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NN=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)

![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/no-structure.png)

![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)



![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)
